5-Lipoxygenase (5-LOX) Inhibitory Activity: Negative Selectivity Differentiates from Lipid-Modulating Benzamides
In a direct biochemical assay, 3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide demonstrated no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM, a standard profiling concentration [1]. This negative result is a key differentiator from several literature benzamide derivatives that exhibit potent 5-LOX inhibitory activity (often with IC50 values in the low micromolar range). For procurement, this confirms that the compound is unsuitable for 5-LOX-targeted projects but potentially advantageous where 5-LOX off-target activity is undesirable.
| Evidence Dimension | Inhibition of 5-Lipoxygenase (RBL-1 cells) |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | Typical active benzamide 5-LOX inhibitors: IC50 < 10 µM (Class-level baseline; exact comparator data not available for closest analogs) |
| Quantified Difference | >10-fold lower potency relative to active 5-LOX inhibitors |
| Conditions | RBL-1 cell-based assay; compound concentration 100 µM |
Why This Matters
This negative selectivity profile is critical for experimental designs where 5-LOX inhibition would confound phenotypic readouts.
- [1] ChEMBL Assay CHEMBL620010. Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. European Bioinformatics Institute. View Source
